![molecular formula C10H10N2O2 B12535510 4-[Amino(cyano)methyl]phenyl acetate CAS No. 777049-67-9](/img/structure/B12535510.png)
4-[Amino(cyano)methyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Amino(cyano)methyl]phenyl acetate is an organic compound that features a phenyl ring substituted with an amino group, a cyano group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyano)methyl]phenyl acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Amino(cyano)methyl]phenyl acetate undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as triethylamine for facilitating reactions.
Major Products Formed
The major products formed from these reactions include heterocyclic compounds such as pyrroles, pyrazoles, and imidazoles, which are of significant interest in medicinal chemistry .
Applications De Recherche Scientifique
4-[Amino(cyano)methyl]phenyl acetate has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives have shown potential biological activities, making them candidates for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[Amino(cyano)methyl]phenyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition reactions, while the amino group can participate in condensation reactions. These reactions enable the compound to form a variety of biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-[Amino(cyano)methyl]phenyl acetate include:
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity.
Amino-substituted phenyl acetates: These compounds have similar structural features and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
777049-67-9 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
[4-[amino(cyano)methyl]phenyl] acetate |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)14-9-4-2-8(3-5-9)10(12)6-11/h2-5,10H,12H2,1H3 |
Clé InChI |
UMLVHLNGAFHFND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


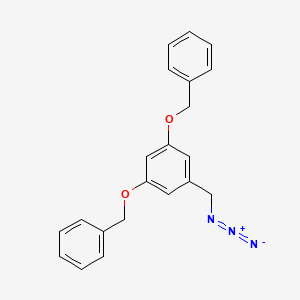
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
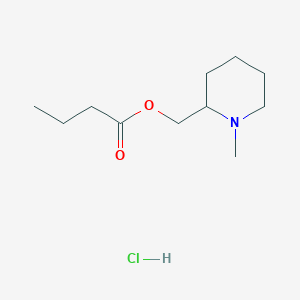
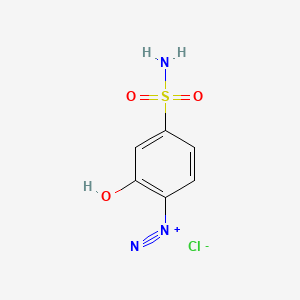
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
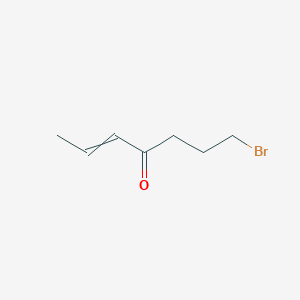
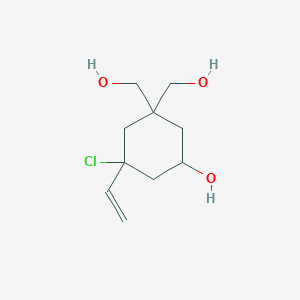
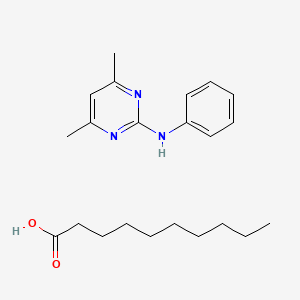
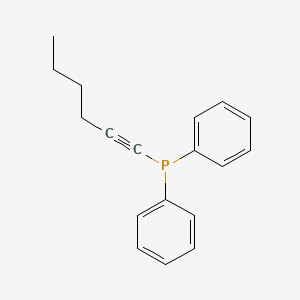
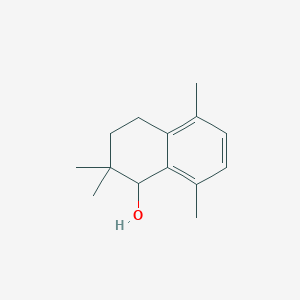
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
